![molecular formula C19H22N2O5S2 B11168488 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11168488.png)
3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features both benzenesulfonyl and pyrrolidine-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with pyrrolidine to form 3-(benzenesulfonyl)pyrrolidine . This intermediate is then reacted with 4-(pyrrolidine-1-sulfonyl)phenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)PYRROLIDINE: Shares the benzenesulfonyl group but lacks the pyrrolidine-1-sulfonyl group.
4-(PYRROLIDINE-1-SULFONYL)PHENYLAMINE: Contains the pyrrolidine-1-sulfonyl group but lacks the benzenesulfonyl group.
Properties
Molecular Formula |
C19H22N2O5S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O5S2/c22-19(12-15-27(23,24)17-6-2-1-3-7-17)20-16-8-10-18(11-9-16)28(25,26)21-13-4-5-14-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) |
InChI Key |
RSUNIOVJXKYGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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